
1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine is a synthetic organic compound that features a chlorobenzylidene group and a triazolyl group attached to a guanidine core. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine typically involves the condensation of 4-chlorobenzaldehyde with 3-(1H-1,2,4-triazol-5-yl)guanidine under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反应分析
Types of Reactions
1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The chlorobenzylidene group may participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could produce a variety of substituted benzylidene derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
作用机制
The mechanism of action of 1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)urea
- 1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)thiourea
- 1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)amidine
Uniqueness
1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its guanidine core, in particular, may enhance its ability to interact with biological targets.
属性
分子式 |
C10H9ClN6 |
|---|---|
分子量 |
248.67 g/mol |
IUPAC 名称 |
(1E)-1-[(4-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-5-yl)guanidine |
InChI |
InChI=1S/C10H9ClN6/c11-8-3-1-7(2-4-8)5-13-9(12)16-10-14-6-15-17-10/h1-6H,(H3,12,14,15,16,17)/b13-5+ |
InChI 键 |
JRTGPPAJVDRTHB-WLRTZDKTSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/C(=N/C2=NC=NN2)/N)Cl |
规范 SMILES |
C1=CC(=CC=C1C=NC(=NC2=NC=NN2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)

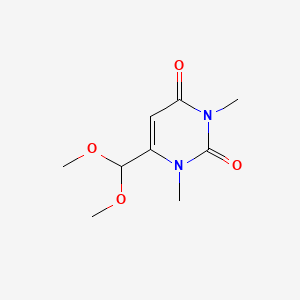
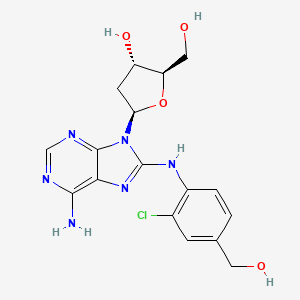

![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
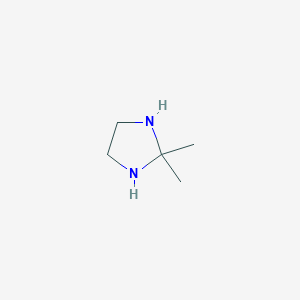
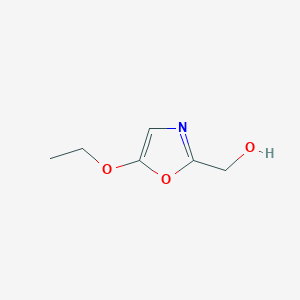

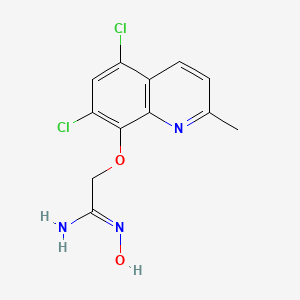
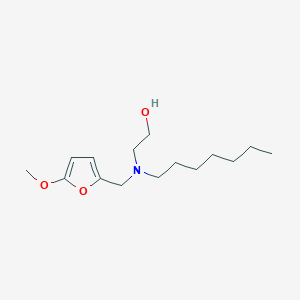
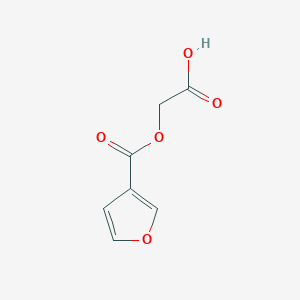
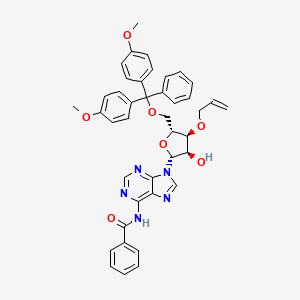
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
